molecular formula C18H17N3O3S3 B11164742 2-[(4-methylphenyl)sulfonyl]-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

2-[(4-methylphenyl)sulfonyl]-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11164742
M. Wt: 419.5 g/mol
InChI Key: ZJXRKLGCQJMSOB-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfonyl]-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a thiadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methylphenyl)sulfonyl]-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the original compound.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals that act as catalysts in various organic reactions.

    Materials Science: Its unique structure may allow it to be incorporated into polymers or other materials with specific electronic or mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, which could be explored in the development of new antibiotics.

    Anti-inflammatory Agents: Similar compounds have shown anti-inflammatory properties, making this compound a candidate for further investigation in this area.

Industry:

    Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

    Specialty Chemicals: Its unique properties may make it useful in the production of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism by which 2-[(4-methylphenyl)sulfonyl]-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide exerts its effects would depend on its specific application. For instance:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anti-inflammatory Activity: It could inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Molecular Targets and Pathways:

    Enzymes: Potential targets include bacterial enzymes or human enzymes involved in inflammation.

    Cellular Pathways: It may interact with signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

  • 2-[(4-Methoxyphenyl)sulfonyl]-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide
  • 2-[(4-Chlorophenyl)sulfonyl]-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic rings (e.g., methoxy, chloro) can significantly alter the compound’s physical and chemical properties.
  • Reactivity: These structural differences can also affect the compound’s reactivity, particularly in substitution reactions.
  • Biological Activity: Variations in substituents can lead to differences in biological activity, such as potency and selectivity towards specific targets.

2-[(4-Methylphenyl)sulfonyl]-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide stands out due to its specific combination of functional groups, which may confer unique properties and applications compared to its analogs.

Properties

Molecular Formula

C18H17N3O3S3

Molecular Weight

419.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H17N3O3S3/c1-13-7-9-15(10-8-13)27(23,24)12-16(22)19-18-21-20-17(26-18)11-25-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,21,22)

InChI Key

ZJXRKLGCQJMSOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)CSC3=CC=CC=C3

Origin of Product

United States

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